molecular formula C28H27BrN4O3 B394680 (3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B394680
M. Wt: 547.4g/mol
InChI Key: JPHQBRQCOQLFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, and an indole core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Moiety: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole and piperazine intermediates are coupled using appropriate linkers and catalysts.

    Formation of the Indole Core: The indole core is synthesized through Fischer indole synthesis, involving phenylhydrazine and ketones.

    Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the imino and indole linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like bromine, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects.

    3-bromo-4-methylphenyl derivatives: Studied for their pharmacological properties.

    Indole-based compounds: Widely researched for their diverse biological activities.

Uniqueness

(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H27BrN4O3

Molecular Weight

547.4g/mol

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(3-bromo-4-methylphenyl)iminoindol-2-one

InChI

InChI=1S/C28H27BrN4O3/c1-19-6-8-21(15-23(19)29)30-27-22-4-2-3-5-24(22)33(28(27)34)17-32-12-10-31(11-13-32)16-20-7-9-25-26(14-20)36-18-35-25/h2-9,14-15H,10-13,16-18H2,1H3

InChI Key

JPHQBRQCOQLFCI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)Br

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)Br

Origin of Product

United States

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